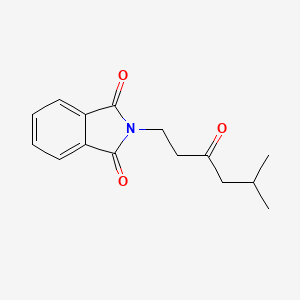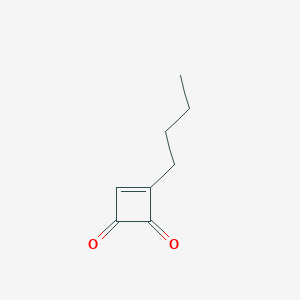
2-(4-Hydroxyphenyl)ethyl docosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxyphenyl)ethyl docosanoate is an ester compound formed from the reaction between 4-hydroxyphenylethanol and docosanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)ethyl docosanoate typically involves the esterification reaction between 4-hydroxyphenylethanol and docosanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxyphenyl)ethyl docosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a bioactive compound in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxyphenyl)ethyl docosanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially leading to various biological effects. The ester group can also undergo hydrolysis to release the active components, which can then exert their effects on target cells and tissues.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Hydroxyphenyl)ethyl palmitate
- 2-(4-Hydroxyphenyl)ethyl stearate
- 2-(4-Hydroxyphenyl)ethyl oleate
Uniqueness
2-(4-Hydroxyphenyl)ethyl docosanoate is unique due to its long-chain docosanoic acid moiety, which imparts specific physical and chemical properties. This compound’s unique structure allows it to interact differently with biological systems compared to its shorter-chain analogs, potentially leading to distinct biological activities and applications.
Propiedades
| 125003-12-5 | |
Fórmula molecular |
C30H52O3 |
Peso molecular |
460.7 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)ethyl docosanoate |
InChI |
InChI=1S/C30H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30(32)33-27-26-28-22-24-29(31)25-23-28/h22-25,31H,2-21,26-27H2,1H3 |
Clave InChI |
KFEVDPWXEVUUMW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dithiane, 2-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B14288240.png)
![4-[(Benzyloxy)methyl]cyclohex-2-en-1-one](/img/structure/B14288241.png)

![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)



